Superior Antimalarial Potency: HLI373 vs. Nutlin-3a and SMER 3 Against P. falciparum
HLI373 dihydrochloride exhibits substantially greater antimalarial potency against Plasmodium falciparum compared to the canonical MDM2 inhibitor Nutlin-3a and the E3 ubiquitin ligase inhibitor SMER 3 [1]. In a cross-study comparative analysis using standardized in vitro antimalarial susceptibility assays, HLI373 demonstrated IC₅₀ values of 2.36 μM against chloroquine-sensitive PfD6 and 3.47 μM against chloroquine-resistant PfW2 strains [1]. In contrast, Nutlin-3a required IC₅₀ concentrations of 12.76 μM (PfD6) and 18.56 μM (PfW2) — representing a 5.4-fold lower potency — while SMER 3 exhibited IC₅₀ values of 12.06 μM (PfD6) and 20.58 μM (PfW2) [1].
| Evidence Dimension | In vitro antimalarial potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.36 μM (chloroquine-sensitive PfD6 strain); 3.47 μM (chloroquine-resistant PfW2 strain) |
| Comparator Or Baseline | Nutlin-3a: 12.76 μM (PfD6), 18.56 μM (PfW2); SMER 3: 12.06 μM (PfD6), 20.58 μM (PfW2) |
| Quantified Difference | HLI373 is 5.4-fold more potent than Nutlin-3a against PfD6 (2.36 μM vs. 12.76 μM) and 5.3-fold more potent against PfW2 (3.47 μM vs. 18.56 μM); potency advantage over SMER 3 is 5.1-fold (PfD6) and 5.9-fold (PfW2) |
| Conditions | In vitro antimalarial susceptibility assay; strains PfD6 (chloroquine-sensitive) and PfW2 (chloroquine-resistant) |
Why This Matters
Procurement of HLI373 dihydrochloride enables antimalarial screening at clinically relevant low-micromolar concentrations where Nutlin-3a and SMER 3 are effectively inactive, reducing compound consumption and enabling detection of synergistic combinations.
- [1] Table 3. Compounds: IC50 (μM, In Vitro), Pharmacokinetics, and Water Solubility. Trop Med Infect Dis. 2025;10(4):94. View Source
